molecular formula C12H22ClN3O2 B2581386 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1197236-45-5

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No. B2581386
CAS RN: 1197236-45-5
M. Wt: 275.78
InChI Key: BSTROPAOAOAGAI-UHFFFAOYSA-N
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Description

This compound, also known as 1-acetyl-4-(4-piperidinylcarbonyl)piperazine hydrochloride, has a CAS Number of 1197236-45-5 and a molecular weight of 275.78 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its effects against Gram-negative species. Notably, derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position demonstrated stronger bactericidal effects compared to analogs with benzenesulfonyl moieties .

Anticancer Potential

Given the presence of a piperazine ring, this compound might exhibit anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in comparison to known anticancer drugs. Investigating its mechanism of action and potential selectivity against cancer cells could yield valuable insights .

Neuropharmacology

Piperazine derivatives often interact with neurotransmitter receptors. This compound’s unique structure could influence neurotransmission, making it relevant for neuropharmacological studies. Investigate its binding affinity to specific receptors (e.g., serotonin, dopamine) and its potential as a modulator .

Analgesic Properties

Considering its piperidine moiety, explore whether this compound has analgesic effects. Investigate its interactions with opioid receptors or other pain-related pathways. Preclinical studies could shed light on its potential as an analgesic agent .

Psychopharmacology

The presence of an acetyl group suggests possible psychopharmacological effects. Investigate its impact on mood, cognition, or behavior. Behavioral assays in animal models could provide valuable data on its psychotropic properties .

Drug Delivery Systems

Given its hydrochloride salt form, this compound could be useful in drug delivery systems. Explore its solubility, stability, and compatibility with various excipients. Investigate its potential as a carrier for poorly soluble drugs or targeted delivery .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTROPAOAOAGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride

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